CHOLINE BITARTRATE

Catalog No.
S563793
CAS No.
87-67-2
M.F
C5H14NO.C4H5O6
C9H19NO7
M. Wt
253.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CHOLINE BITARTRATE

CAS Number

87-67-2

Product Name

CHOLINE BITARTRATE

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

Molecular Formula

C5H14NO.C4H5O6
C9H19NO7

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2-/m.1/s1

InChI Key

QWJSAWXRUVVRLH-LREBCSMRSA-M

SMILES

C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O

Solubility

Freely sol in water; slightly sol in alcohol; insol in ether, chloroform and benzene

Synonyms

2-Hydroxy-N,N,N-trimethylethanaminium, Bitartrate, Choline, Bursine, Chloride, Choline, Choline, Choline Bitartrate, Choline Chloride, Choline Citrate, Choline Hydroxide, Choline O Sulfate, Choline O-Sulfate, Citrate, Choline, Fagine, Hydroxide, Choline, O-Sulfate, Choline, Vidine

Canonical SMILES

C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O

Isomeric SMILES

C[N+](C)(C)CCO.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Cognitive Function and Neurodegenerative Diseases

Choline plays a vital role in the production of acetylcholine, a neurotransmitter crucial for memory, learning, and muscle control. Some studies suggest choline bitartrate supplementation might improve cognitive function in healthy individuals and individuals with Alzheimer's disease or age-related cognitive decline. However, findings remain inconclusive, and further research is needed to determine its effectiveness and optimal dosage for cognitive enhancement [, ].

Fetal Brain Development and Neural Tube Defects

Choline is crucial for fetal brain development and may play a preventive role in neural tube defects (NTDs) like spina bifida. Studies suggest that adequate choline intake during pregnancy, potentially through supplementation with choline bitartrate, could reduce the risk of NTDs [].

Choline bitartrate is an organic compound with the chemical formula (CH3)3NCH2CH2OH(CH_3)_3NCH_2CH_2OH + HOOC−CH(OH)−CH(OH)−COO −. It appears as a white crystalline powder with an acid taste and is hygroscopic when exposed to air. This compound is a salt formed from choline and tartaric acid, specifically the choline salt of natural tartaric acid, often referred to as choline dextrobitartrate or choline L-(+)-bitartrate .

  • Choline bitartrate acts as a precursor to choline, a crucial nutrient involved in several biological functions:
    • Cell membrane structure: Choline is a building block of phosphatidylcholine, a major component of cell membranes [].
    • Neurotransmitter synthesis: Choline serves as a precursor for acetylcholine, a vital neurotransmitter involved in memory, learning, and muscle control [].
    • Fat metabolism: Choline plays a role in fat transport and helps prevent fat accumulation in the liver [].
  • Choline bitartrate is generally considered safe for consumption in recommended doses [].
  • High doses may cause side effects such as nausea, vomiting, and diarrhea [].
  • No significant fire hazards are associated with choline bitartrate.

Please note

This analysis provides a general overview based on available scientific research.

  • The specific effects of choline bitartrate supplementation can vary depending on individual factors.
  • It is always recommended to consult a healthcare professional before taking any supplements.

The synthesis of choline bitartrate involves several key reactions:

  • Formation of Trimethylamine Tartrate:
    • Tartaric acid reacts with trimethylamine in a molar ratio of approximately 0.8-1.2:2, resulting in trimethylamine tartrate.
  • Synthesis of Choline Tartrate:
    • Ethylene oxide is added to trimethylamine tartrate, producing choline tartrate under controlled temperature and pH conditions.
  • Final Formation of Choline Bitartrate:
    • The addition of tartaric acid to the choline tartrate yields choline bitartrate, which is then crystallized and purified .
Trimethylamine+Tartaric AcidCholine TartrateCholine Bitartrate\text{Trimethylamine}+\text{Tartaric Acid}\rightarrow \text{Choline Tartrate}\rightarrow \text{Choline Bitartrate}

Choline bitartrate serves several biological functions:

  • Precursor for Acetylcholine: It plays a crucial role in neurotransmission as it is a precursor for acetylcholine, a vital neurotransmitter involved in muscle control and cognitive functions .
  • Methyl Donor: It acts as a methyl donor in various metabolic processes, contributing to lipid metabolism and cellular signaling pathways .
  • Cognitive Function: Some studies suggest that supplementation with choline bitartrate may improve cognitive performance in patients with Alzheimer-type dementias .

Choline bitartrate can be synthesized through various methods, primarily involving the reaction of trimethylamine with ethylene oxide followed by tartaric acid. The synthesis process consists of:

  • Mixing tartaric acid with water and trimethylamine.
  • Adding ethylene oxide to form choline tartrate.
  • Incorporating additional tartaric acid to produce choline bitartrate.
  • Concentrating and crystallizing the final product .

This method avoids the use of methanol, thus minimizing environmental impact by reducing volatile organic compounds during production .

Choline bitartrate has diverse applications:

  • Dietary Supplement: Commonly used in dietary supplements for its potential health benefits, particularly in supporting brain health and cognitive function.
  • Food Additive: Employed as a food additive due to its nutritional properties.
  • Therapeutic Uses: Investigated for its potential therapeutic roles in treating conditions like bipolar disorder and mania .

Choline bitartrate interacts with various biochemical pathways:

  • Neurotransmitter Synthesis: Enhances the synthesis of acetylcholine, impacting memory and learning processes.
  • Metabolic Pathways: Functions as a methyl donor, influencing homocysteine levels and lipid metabolism .
  • Potential Toxicity: While generally safe at recommended doses, high intake can lead to gastrointestinal disturbances and other side effects due to the excretion of trimethylamine, which may cause an unusual body odor .

Choline bitartrate shares similarities with several other compounds that are also derivatives of choline. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
Choline ChlorideC₅H₁₄ClNCommonly used in animal feed; more soluble than choline bitartrate.
PhosphatidylcholineC₈H₁₈NO₈PA major component of biological membranes; involved in cell signaling.
BetaineC₅H₁₁NO₂Derived from choline; important for methylation processes but lacks the tartaric acid component.
Choline CitrateC₇H₁₅NO₇Similar uses as a supplement but differs in solubility and metabolic pathways.

Choline bitartrate's unique structure, incorporating both quaternary ammonium cations and bitartrate anions, distinguishes it from these compounds by providing specific properties related to solubility, stability, and biological activity .

Purity

95%

Quantity

Data not available, please inquire.

Color/Form

White crystalline powder

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

253.11615195 g/mol

Monoisotopic Mass

253.11615195 g/mol

Boiling Point

399.3ºC at 760 mmHg

Heavy Atom Count

17

Taste

Acid taste

Density

1.47 g/cm3

LogP

log Kow = -4.99 (est)

Odor

Odorless or faint trimethylamine-like odor

Application

Ingredient of health care products.

Appearance

White crystalline powder

Melting Point

149-153 °C

Storage

Store at RT.

UNII

6K2W7T9V6Y

Therapeutic Uses

Some clinical improvement with choline treatment has also been reported in huntington's chorea...in gilles de la tourette's disease, in friedreich's ataxia, & in presenile dementia ... /Choline/
A nutrient and/or dietary supplement food additive
/EXPL THER/ Eight lithium-treated patients with DSM-IV bipolar disorder, rapid cycling type were randomly assigned to 50 mg/kg/day of choline bitartrate or placebo for 12 weeks. Brain purine, choline and lithium levels were assessed using 1H- and 7Li-MRS. Patients received four to six MRS scans, at baseline and weeks 2, 3, 5, 8, 10 and 12 of treatment (n = 40 scans). Patients were assessed using the Clinical Global Impression Scale (CGIS), the Young Mania Rating Scale (YRMS) and the Hamilton Depression Rating Scale (HDRS) at each MRS scan. ... There were no significant differences in change-from-baseline measures of CGIS, YMRS, and HDRS, brain choline/creatine ratios, and brain lithium levels over a 12-week assessment period between the choline and placebo groups or within each group. However, the choline treatment group showed a significant decrease in purine metabolite ratios from baseline (purine/n-acetyl aspartate: coef = -0.08, z = -2.17, df = 22, p = 0.030; purine/choline: coef = -0.12, z = -1.97, df = 22, p = 0.049) compared to the placebo group, controlling for brain lithium level changes. Brain lithium level change was not a significant predictor of purine ratios. ... The current study reports that oral choline supplementation resulted in a significant decrease in brain purine levels over a 12-week treatment period in lithium-treated patients with DSM-IV bipolar disorder, rapid-cycling type, which may be related to the anti-manic effects of adjuvant choline. This result is consistent with mitochondrial dysfunction in bipolar disorder inadequately meeting the demand for increased ATP production as exogenous oral choline administration increases membrane phospholipid synthesis.
/EXPL THER/ ... Choline bitartrate was given openly to 6 consecutive lithium-treated outpatients with rapid-cycling bipolar disorder. Five patients also underwent brain proton magnetic resonance spectroscopy. Five of 6 rapid-cycling patients had a substantial reduction in manic symptoms, and 4 patients had a marked reduction in all mood symptoms during choline therapy. The patients who responded to choline all exhibited a substantial rise in the basal ganglia concentration of choline-containing compounds. Choline was well tolerated in all cases. Choline, in the presence of lithium, was a safe and effective treatment for 4 of 6 rapid-cycling patients in our series. A hypothesis is suggested to explain both lithium refractoriness in patients with bipolar disorder and the action of choline in mania, which involves the interaction between phosphatidylinositol and phosphatidylcholine second-messenger systems.
For more Therapeutic Uses (Complete) data for CHOLINE BITARTRATE (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Nootropic Agents

Mechanism of Action

Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/
Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/
... Choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an incr in ceramide, a precursor, as well as a metabolite of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate a caspase, a type of enzyme that mediates apoptosis. /Choline/

Other CAS

87-67-2

Absorption Distribution and Excretion

Choline is absorbed from diet as such or as lecithin. Latter is hydrolyzed by intestinal mucosa to glycerophosphoryl choline, which either passes to liver to liberate choline or to peripheral tissues via intestinal lymphatics. /Choline/
Choline are absorbed via the portal circulation ... The liver takes up the majority of choline and stores it in the form of phosphatidylcholine and sphingomyelin. Kidney and brain also accumulate choline ... Some free choline is excreted with urine ... A specific carrier is needed for the transport of free choline across the blood-brain barrier, and the capacity is especially high in neonates. /Choline/
Free choline is transported across the blood-brain barrier at a rate that is proportional to serum choline level ... In advanced age ... brain choline uptake /is decr/ ... /Choline/
During pregnancy, large amt of choline are delivered to the fetus across the placenta and this depletes maternal stores. Choline concn in amniotic fluid is 10-fold greater than that in maternal blood. At birth, humans and other mammals have plasma choline concn that are much higher than those in adults ... In rats, the liver choline concn in late pregnancy decr to less than one-third that of nonpregnant females ... /Choline/
For more Absorption, Distribution and Excretion (Complete) data for CHOLINE BITARTRATE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Free choline is not fully absorbed, especially after large doses, and intestinal bacteria metabolize choline to trimethylamine. /Choline/
/The/ ability to form choline /de novo via the methylation of phosphatidylethanolamine using S-adenosylmethionine as the methyl donor, mostly in the liver,/ means that some of the demand for choline can ... be met using methyl groups derived from 1-carbon metabolism (via methyl-folate and methionine). Several vitamins (folate, vitamin B12, vitamin B6, and riboflavin) and the amino acid methionine interact with choline in 1-carbon metabolism ... Methionine, methyl-tetrahydrofolate (THF), and choline can be fungible sources of methyl groups. /Choline/
Before choline can be absorbed in the gut, some is metabolized by bacteria to form betaine and methylamines (which are not methyl donors) ... Although some free choline is excreted with urine, most is oxidized in the kidney to form betaine ... /Choline/
Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. Choline used by brain neurons is largely derived from membrane lecithin /(phosphatidylcholine)/, or from dietary intake of choline and lecithin ... Choline derived from lecithin may be especially important when extracellular choline is in short supply, as might be expected to occur in advanced age because of decr brain choline uptake ... /Choline/
For more Metabolism/Metabolites (Complete) data for CHOLINE BITARTRATE (6 total), please visit the HSDB record page.

Wikipedia

Choline bitartrate

Methods of Manufacturing

REACTION OF TRIMETHYLAMINE WITH ETHYLENE OXIDE FOLLOWED BY TREATMENT WITH TARTARIC ACID
... The dominating industrial process /for choline/ is reacting ethylene oxide with trimethylamine and water, or an acid if one of its salts is desired, in a batch or continuous manufacturing process.

General Manufacturing Information

Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1): ACTIVE
QUALITATIVELY CHOLINE HAS THE SAME PHARMACOLOGICAL ACTIONS AS DOES ACETYLCHOLINE, BUT IT IS FAR LESS ACTIVE. /CHOLINE/
SINCE HUMAN BREAST MILK CONTAINS 7 MG CHOLINE/100 KCAL, COMMITTEE ON NUTRITION OF AMERICAN ACADEMY OF PEDIATRICS (1976) RECOMMENDS THE FORTIFICATION OF INFANT FORMULAS TO THIS LEVEL. /CHOLINE/
CHOLINE IS NOT AT PRESENT AN OFFICIAL DRUG. HOWEVER, PREPN OF CHOLINE BITARTRATE...AVAILABLE.
... The dominating industrial process /for choline/ is reacting ethylene oxide with trimethylamine and water, or an acid if one of its salts is desired, in a batch or continuous manufacturing process.

Analytic Laboratory Methods

MICROCHEMICAL TEST FOR CHOLINE. /CHOLINE/
Analyte: choline bitartrate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: choline bitartrate; matrix: chemical purity; procedure: dissolution in water; add glacial acetic acid; potentiometric titration with silver nitrate
Analyte: choline bitartrate; matrix: pharmaceutical preparation (capsule, tablet), food (bovine liver, cereal, egg yolk, infant formula, meat-based pet food, soybean); procedure: capillary zone electrophoresis with indirect ultraviolet detection at 214 nm; limit of detection: 50 ug/g
For more Analytic Laboratory Methods (Complete) data for CHOLINE BITARTRATE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: choline bitartrate; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of quantitation: 1 nmole/mL
Analyte: choline bitartrate; matrix: blood (plasma, red blood cell); procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 10 nM
Analyte: choline bitartrate; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection; limit of quantitation: 3.58 uM
Analyte: choline bitartrate; matrix: cerebrospinal fluid, dialysate, tissue (brain); procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 10 fmole
For more Clinical Laboratory Methods (Complete) data for CHOLINE BITARTRATE (12 total), please visit the HSDB record page.

Interactions

Methotrexate may diminish pools of all choline metabolites. Choline supplementation reverses fatty liver caused by methotrexate admin in rats. /Choline/
Repeated admin of choline chloride to female rats incr liver necrosis caused by carbon tetrachloride.
This study was designed to examine the biochemical and embryotoxic interaction of excessive dietary vitamin A and deficiency of methylation pathway constituents, namely absence of folate and choline and a reduction of methionine. Simonsen albino rats were maintained for 36 days on a diet with either normal (4 IU per gram of diet) or excessive retinyl palmitate (RP) (100 or 1000 IU per gram of diet), and normal (2 ug folic acid, 5 mg methionine and 4.2 mg choline bitartrate per gram of diet) or absence of the three dietary factors. CD-1 mouse embryos were exposed to the diet from gestational day 0 to 8, and rat serum from day 8 to 10 during whole embryo culture. The high dose of RP induced 55.4% open anterior neuropores when methylation pathway constituents were included in the diet, but this same retinoid level produced only 12.5% embryos with this defect when these constituents were omitted. Acidic retinoid levels were low in serum (less than 5 ng/mL) via HPLC. Measurements of selected methylation and transsulfuration pathway components did not yield differences in these biochemical intermediates. Thus, dietary folate, choline and methionine facilitate the induction of retinoid-induced neural tube defects.

Dates

Modify: 2023-08-15

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